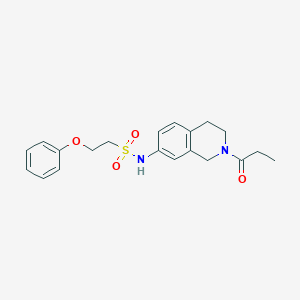
1-But-3-ynyl-3-propan-2-ylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would involve identifying the compound’s chemical formula, molecular weight, and structure. It would also include identifying the functional groups present in the molecule and any notable features of its structure .
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Mechanism of Action
The exact mechanism of action of 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol is not fully understood. However, it is believed to work by targeting specific signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of certain enzymes that are involved in these pathways, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the size of tumors in animal models. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, there are also several limitations to using this compound in lab experiments. One limitation is its complex synthesis process, which can make it difficult to obtain in large quantities. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol. One direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Further studies are also needed to optimize the synthesis process of this compound to make it more accessible for research purposes. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-hydroxypropan-1-ol with 1-bromo-3-butyn-2-ol in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrogenation to obtain this compound.
Scientific Research Applications
1-But-3-ynyl-3-propan-2-ylazetidin-3-ol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumor cells in animal models.
Safety and Hazards
properties
IUPAC Name |
1-but-3-ynyl-3-propan-2-ylazetidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-11-7-10(12,8-11)9(2)3/h1,9,12H,5-8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIWQHDYCIIOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CN(C1)CCC#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1496189-92-4 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-3-(propan-2-yl)azetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2394653.png)





![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2394671.png)
